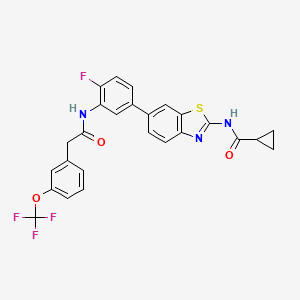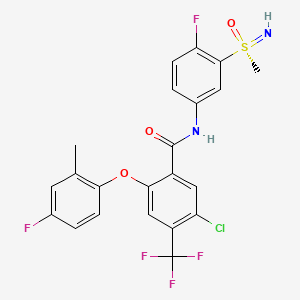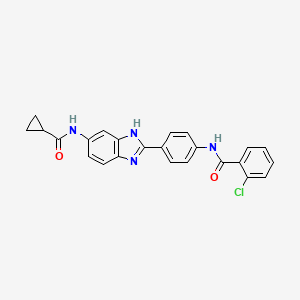
NR2E3 agonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NR2E3 agonist 1 is a small molecule that acts as an agonist for the orphan nuclear receptor NR2E3. This receptor is a key transcriptional regulator involved in the differentiation and maintenance of photoreceptor cells in the retina. This compound has shown potential in inducing cancer cell apoptosis and regulating various pathways, making it a promising compound for therapeutic applications .
准备方法
The synthesis of NR2E3 agonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity of the final product .
化学反应分析
NR2E3 agonist 1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
科学研究应用
NR2E3 agonist 1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the function and regulation of the NR2E3 receptor.
Biology: It helps in understanding the role of NR2E3 in photoreceptor cell differentiation and maintenance.
Medicine: It has potential therapeutic applications in treating retinal degenerations and certain types of cancer by inducing apoptosis in cancer cells.
Industry: It can be used in the development of new drugs targeting the NR2E3 receptor .
作用机制
NR2E3 agonist 1 exerts its effects by binding to the NR2E3 receptor, which leads to the activation of various molecular pathways. The compound enhances the interaction between NR2E3 and DNA, upregulating pathways such as p53 and IFNα while downregulating the MYC pathway. This results in the induction of apoptosis in cancer cells and the regulation of inflammation and apoptosis in retinal cells .
相似化合物的比较
NR2E3 agonist 1 is unique in its ability to specifically target the NR2E3 receptor and regulate its activity. Similar compounds include:
13-cis retinoic acid: A weak agonist of NR2E3 that fits into the receptor’s ligand-binding pocket.
2-phenylbenzimidazole derivatives: Potent agonists of NR2E3 transactivity. These compounds share some structural similarities but differ in their potency and specificity towards the NR2E3 receptor
属性
分子式 |
C24H19ClN4O2 |
|---|---|
分子量 |
430.9 g/mol |
IUPAC 名称 |
2-chloro-N-[4-[6-(cyclopropanecarbonylamino)-1H-benzimidazol-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H19ClN4O2/c25-19-4-2-1-3-18(19)24(31)26-16-9-7-14(8-10-16)22-28-20-12-11-17(13-21(20)29-22)27-23(30)15-5-6-15/h1-4,7-13,15H,5-6H2,(H,26,31)(H,27,30)(H,28,29) |
InChI 键 |
URTBMZWXWYUQAM-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


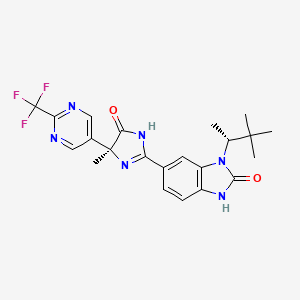
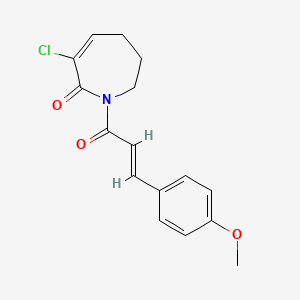
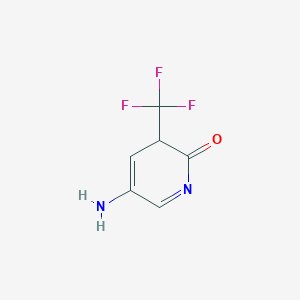
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B15135530.png)
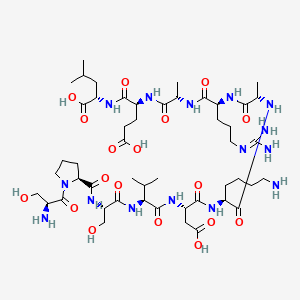
![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)
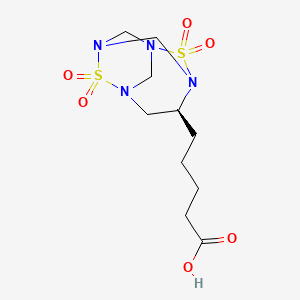
![1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B15135559.png)
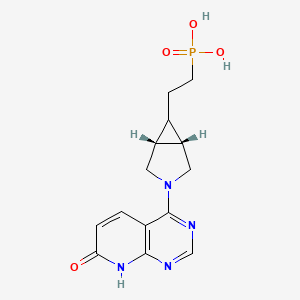
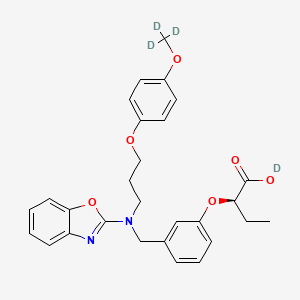
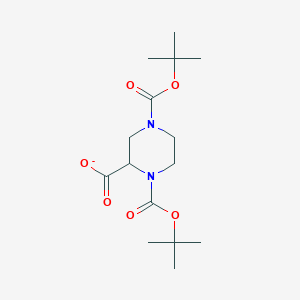
![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)
